4-Methoxy-6-(oxan-2-yloxymethyl)-1,3,5-triazin-2-amine
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Overview
Description
4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with a methoxy group and a tetrahydropyran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a suitable triazine precursor is reacted with a methoxy group donor under controlled conditions. The tetrahydropyran-2-yl group can be introduced through a subsequent reaction involving a protected hydroxyl group and a suitable pyran precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the triazine ring can produce various amine derivatives .
Scientific Research Applications
4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a part of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and tetrahydropyran-2-yl groups can modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one, tetrahydro-4-methyl-: Similar in structure but lacks the triazine ring.
2H-Pyran-2-one, tetrahydro-6-methyl-: Another similar compound with a different substitution pattern on the pyran ring.
Uniqueness
4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine is unique due to its combination of a triazine ring with methoxy and tetrahydropyran-2-yl groups, which imparts distinct chemical and biological properties .
Biological Activity
4-Methoxy-6-(oxan-2-yloxymethyl)-1,3,5-triazin-2-amine (CAS No. 1707399-18-5) is a chemical compound that belongs to the triazine class of compounds. Its structural formula is C10H16N4O3, indicating the presence of methoxy and oxan groups which may influence its biological activity. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
The chemical structure of this compound is characterized by:
- Molecular Formula : C10H16N4O3
- Molecular Weight : 244.26 g/mol
- CAS Number : 1707399-18-5
Anticancer Activity
Recent studies have explored the anticancer properties of various triazine derivatives, including those structurally similar to this compound. For instance:
- In vitro studies have shown that certain triazine derivatives exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutics like doxorubicin .
The mechanism through which triazine derivatives exert their anticancer effects often involves:
- Inhibition of DNA synthesis : Triazines can interfere with nucleic acid metabolism.
- Induction of apoptosis : These compounds may trigger programmed cell death in cancer cells.
- Antioxidant activity : Some derivatives demonstrate the ability to scavenge free radicals, thereby reducing oxidative stress in cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Modifications at specific positions on the triazine ring can enhance or diminish activity:
- Methoxy Group : Substitution at the 4-position with a methoxy group has been linked to increased lipophilicity and improved cellular uptake.
- Oxan Group : The presence of an oxan moiety may contribute to increased stability and bioavailability of the compound .
Case Studies
- Study on Antioxidant Activity :
- Cytotoxicity Evaluation :
Summary of Research Findings
Properties
CAS No. |
92533-23-8 |
---|---|
Molecular Formula |
C10H16N4O3 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-methoxy-6-(oxan-2-yloxymethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H16N4O3/c1-15-10-13-7(12-9(11)14-10)6-17-8-4-2-3-5-16-8/h8H,2-6H2,1H3,(H2,11,12,13,14) |
InChI Key |
QXDFUOBISKADOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N)COC2CCCCO2 |
Origin of Product |
United States |
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